己炔基环己醇

描述

Hexynylcyclohexanol is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, and properties are discussed. For instance, ethynylcyclohexanol is mentioned as a corrosion inhibitor in acid solutions containing iron powder . The effectiveness of ethynylcyclohexanol as a corrosion inhibitor is attributed to its ability to undergo hydrogenation and dehydration, which suggests that hexynylcyclohexanol may share similar reactivity under certain conditions.

Synthesis Analysis

The synthesis of compounds related to hexynylcyclohexanol involves various strategies. For example, a two-step enzymatic asymmetric reduction is used to produce a doubly chiral compound starting from a cyclohexenone derivative . Another approach involves the synthesis of hydroxymethyl tricyclic ketone from cyclohexanone, which is a key process for synthesizing potent anti-inflammatory agents . Additionally, the synthesis of cyclohexanonyl bromophenol derivatives is described, which involves the use of cyclohexanone as a starting material . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of hexynylcyclohexanol.

Molecular Structure Analysis

The molecular structure of compounds similar to hexynylcyclohexanol is confirmed using various spectroscopic techniques such as NMR, FT-IR, MS, and X-ray crystallography . Computational studies are also employed to corroborate the experimental data . These techniques could be applied to determine the molecular structure of hexynylcyclohexanol and confirm its synthesis.

Chemical Reactions Analysis

The reactivity of cyclohexanol derivatives is explored in several studies. For instance, the reductive cyclization of 7-oxo-2,8-alkadienyl esters yields substituted cyclohexanones , and the synthesis of pseudo-hexopyranose involves the transformation of exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds . These reactions highlight the versatility of cyclohexanol derivatives in chemical synthesis, which could be relevant for understanding the reactivity of hexynylcyclohexanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanol derivatives are characterized using various analytical techniques. For example, the thermodynamic properties of 2-methoxycyclohexanol are investigated using differential scanning calorimetry and bomb calorimetry . These studies provide the specific heat capacity and the standard enthalpy change of combustion, which are essential parameters for the exploitation of new production routes . Similar analyses could be conducted to determine the physical and chemical properties of hexynylcyclohexanol.

科学研究应用

分析特性和检测

使用先进的分析技术已经对己炔基环己醇及相关化合物进行了表征和检测。例如,De Paoli等人(2013年)利用气相色谱、质谱和核磁共振光谱等方法,鉴定了各种苯环哌啶类化合物,包括与己炔基环己醇在结构上相关的化合物(De Paoli et al., 2013)。这种研究对于在各种生物基质中识别和分析这类化合物至关重要。

光图案化和材料科学

在材料科学领域,己炔基环己醇衍生物已被用于光图案化过程。Bouffard等人(2010年)讨论了从环己烷单体衍生的前体聚合物通过酸催化反应转化为共轭聚合物,突出了它们在发光材料中的应用(Bouffard et al., 2010)。

催化和化学合成

催化研究也涉及己炔基环己醇衍生物。Prokofjevs等人(2012年)讨论了使用N-杂环卡宾衍生硼烷对烯烃进行氢硼化反应,展示了环己烷衍生物在此类反应中的作用(Prokofjevs et al., 2012)。

环境和分析应用

此外,己炔基环己醇衍生物已被应用于环境和分析领域。例如,Baghdadi和Shemirani(2008年)开发了一种使用离子液体的新型微萃取技术,其中己炔基环己醇衍生物可能被用作水样中金属离子检测的样品制备萃取剂(Baghdadi & Shemirani, 2008)。

生物医学研究

在生物医学研究中,Balaydın等人(2012年)合成了新型环己酮基溴酚衍生物,并研究了它们对人类碳酸酐酶同功酶的抑制性能,展示了环己烷衍生物在药物开发中的潜力(Balaydın等人,2012年)。

缓蚀

己炔基环己醇也已被研究其在缓蚀中的作用。Duwell等人(1964年)研究了乙炔基环己醇在酸性溶液中对钢铁的缓蚀机制,显示了环己醇衍生物在工业应用中的相关性(Duwell et al., 1964)。

作用机制

Target of Action

It’s worth noting that the compound is an alkynyl alcohol derivative . Alkynyl alcohols are known to interact with various biological targets, but the exact targets for Hexynylcyclohexanol remain to be identified.

Mode of Action

These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting cellular processes .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

It is known to be a synthetic precursor to, and an active metabolite of the tranquilizer ethinamate, and has similar sedative, anticonvulsant, and muscle relaxant effects .

属性

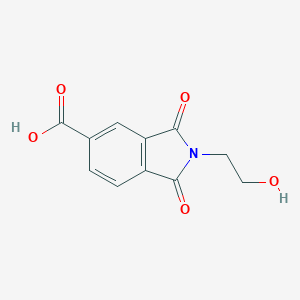

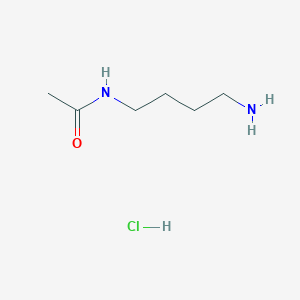

IUPAC Name |

1-hex-1-ynylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h13H,2-5,7-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYZRMROGXVXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451228 | |

| Record name | 1-(Hex-1-yn-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexynylcyclohexanol | |

CAS RN |

15332-33-9 | |

| Record name | 1-(Hex-1-yn-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hex-1-yn-1-yl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)

![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)

![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)